molecular formula C21H32N3O5P B123064 Disopyramide phosphate CAS No. 22059-60-5

Disopyramide phosphate

Numéro de catalogue: B123064
Numéro CAS: 22059-60-5
Poids moléculaire: 437.5 g/mol
Clé InChI: CGDDQFMPGMYYQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Disopyramide phosphate is a class Ia antiarrhythmic agent used primarily to treat life-threatening ventricular arrhythmias. It functions as a sodium channel blocker, stabilizing the cardiac membrane and reducing myocardial excitability. This compound is known for its potent negative inotropic effects and is often used when other antiarrhythmic drugs, such as lidocaine, quinidine, or procainamide, are ineffective or cause intolerable side effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Disopyramide phosphate can be synthesized through a multi-step process involving the reaction of 2-pyridineacetamide with diisopropylamine and phenylacetonitrile. The reaction typically occurs in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The resulting product is then treated with phosphoric acid to form this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to remove impurities and achieve the desired pharmaceutical grade .

Analyse Des Réactions Chimiques

Metabolic Reactions and Enzymatic Interactions

Disopyramide phosphate undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4) . Key metabolic interactions include:

Enzyme/PathwayInteraction TypeClinical ImpactSource
CYP3A4Competitive inhibitionElevated disopyramide plasma levels when co-administered with macrolides (e.g., erythromycin)
CYP3A4 inducers (e.g., rifampin)InductionReduced disopyramide efficacy due to accelerated metabolism

The drug’s plasma half-life increases from 6.7 hours in healthy individuals to 8–18 hours in renal impairment .

Salt Formation and Solubility

This compound is synthesized as a racemic phosphate salt to enhance water solubility:

Disopyramide base+H3PO4Disopyramide phosphate\text{Disopyramide base}+\text{H}_3\text{PO}_4\rightarrow \text{this compound}

  • Aqueous solubility : >1 mg/ml (free base: 1 mg/ml at pH 7.2) .

  • Partition coefficient : Chloroform/water = 3.1 at pH 7.2 .

Stability and Degradation

  • Thermal stability : Stable under normal storage conditions .

  • Oxidative reactions : No significant reactivity with common oxidizers .

Table 1: Synthetic Conditions for 2-Bromopyridine

ParameterExample 1Example 2Example 3
o-Bromotoluene (mol)1.61.71.9
Reaction Time (min)90110120
Yield (%)848791

Table 2: Metabolic Interactions

Co-Administered DrugEffect on DisopyramideMechanism
Erythromycin↑ Plasma concentration (life-threatening arrhythmias reported)CYP3A4 inhibition
Rifampin↓ Plasma concentrationCYP3A4 induction

Structural Reactivity Insights

The molecule’s α-phenyl-2-pyridineacetamide core influences its sodium channel-blocking activity. The diisopropylaminoethyl side chain contributes to anticholinergic effects, while the phosphate group enhances bioavailability .

Applications De Recherche Scientifique

Clinical Applications

1. Treatment of Ventricular Arrhythmias

  • Disopyramide is indicated for documented ventricular arrhythmias that are life-threatening. Clinical studies have shown its effectiveness in managing conditions such as paroxysmal supraventricular tachycardia and ventricular tachycardia .
  • Dosage : The typical dosage ranges from 400 to 1600 mg/day, adjusted based on patient tolerance and clinical response .

2. Obstructive Hypertrophic Cardiomyopathy (HCM)

  • Recent studies indicate that disopyramide can significantly reduce left ventricular outflow tract (LVOT) gradients in patients with obstructive HCM. This application highlights its role in symptomatic relief for patients experiencing LVOT obstruction .

3. Long-term Efficacy and Safety

  • A long-term study involving 40 patients demonstrated that disopyramide was effective and well-tolerated by 60% of participants over a follow-up period ranging from 2 to 64 months. Side effects were primarily anticholinergic but were often manageable .

Case Studies

Case Study 1: Efficacy in Supraventricular Tachycardia

  • A clinical trial involving 21 patients with paroxysmal supraventricular tachycardia showed significant improvement in symptoms with disopyramide treatment, indicating its utility as a first-line therapy for this condition .

Case Study 2: Disopyramide-Induced Urinary Retention

  • A report documented nine cases of urinary retention associated with disopyramide therapy, emphasizing the need for careful monitoring of side effects, particularly in elderly patients or those with pre-existing urinary issues. Management strategies included dose adjustment and potential use of cholinergic agents .

Adverse Effects

While disopyramide is effective, it is associated with several adverse effects:

  • Anticholinergic Effects : Common side effects include dry mouth, constipation, and urinary retention due to its anticholinergic properties .
  • Proarrhythmic Potential : Caution is advised as disopyramide can exacerbate arrhythmias in susceptible individuals, necessitating initiation under close medical supervision .

Data Summary Table

Application AreaFindings/ObservationsReferences
Ventricular ArrhythmiasEffective in managing life-threatening arrhythmias ,
Obstructive HCMReduces LVOT gradients; improves symptoms
Long-term Efficacy60% effectiveness over long-term use
Adverse EffectsCommonly reported side effects include urinary retention

Mécanisme D'action

Disopyramide phosphate exerts its effects by blocking sodium channels in cardiac cells, thereby reducing the rate of depolarization and stabilizing the cardiac membrane. This action decreases myocardial excitability and conduction velocity, which helps to prevent and control arrhythmias. The compound also has anticholinergic properties, contributing to its overall therapeutic effects .

Comparaison Avec Des Composés Similaires

Uniqueness of Disopyramide Phosphate: this compound is unique due to its potent negative inotropic effects, making it particularly effective for reducing ventricular outflow gradients in hypertrophic cardiomyopathy. It is also known for its significant anticholinergic effects, which can be both beneficial and a source of side effects .

Activité Biologique

Disopyramide phosphate is a Type 1A antiarrhythmic drug primarily used in the management of ventricular tachyarrhythmias and other cardiac conditions. Its biological activity is characterized by its effects on cardiac action potentials, autonomic nervous system interactions, and various pharmacokinetic properties. This article explores the compound's mechanisms of action, therapeutic efficacy, side effects, and relevant case studies.

This compound functions by inhibiting fast sodium channels in cardiac tissues, which leads to:

  • Decreased Diastolic Depolarization : This affects phase 4 of the cardiac action potential, particularly in cells with increased automaticity.
  • Reduced Upstroke Velocity : It decreases the upstroke velocity during phase 0, thereby slowing conduction through the myocardium.
  • Increased Action Potential Duration : Disopyramide prolongs the action potential duration in normal cardiac cells, which helps stabilize cardiac rhythm.

The drug demonstrates minimal effects on alpha- and beta-adrenergic receptors, which differentiates it from some other antiarrhythmic agents. Its anticholinergic activity is approximately 0.06% that of atropine, indicating a relatively low impact on parasympathetic nervous system activity .

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with peak plasma levels typically reached within 2 hours. The therapeutic plasma concentration ranges from 2 to 4 mcg/ml, with protein binding varying between 50% to 65% depending on concentration . The mean plasma half-life varies:

  • Healthy Individuals : Approximately 6.7 hours (range: 4 to 10 hours).
  • Patients with Heart Disease : Slightly prolonged half-lives have been observed (up to 9.7 hours) in patients with compromised renal function or heart failure .

Case Studies

  • Long-term Therapy Study :
    • A study involving 40 patients with recurrent symptomatic tachyarrhythmias found that disopyramide was effective and well-tolerated in 60% of patients over an average follow-up of 23 months. However, side effects were reported in 70% of cases, primarily anticholinergic in nature .
  • Haemodynamic Effects Post-Surgery :
    • In a small cohort of nine patients after open-heart surgery, this compound was administered intravenously. The drug resulted in increased systemic blood pressure and peripheral arterial resistance without significantly affecting heart rate or subendocardial blood flow .
  • Acute Reactions :
    • Reports indicated instances of urinary retention and acute renal failure associated with disopyramide use, suggesting a need for careful monitoring during therapy .

Side Effects

The side effects associated with this compound are largely attributable to its anticholinergic properties and include:

  • Common Adverse Effects :
    • Dry mouth
    • Constipation
    • Urinary retention
  • Serious Adverse Effects :
    • Cardiac arrhythmias (in rare cases)
    • Acute renal failure

The incidence of intolerable side effects was noted to be around 21% after one year of treatment .

Summary Table of Biological Activity

Parameter Value/Description
TypeType 1A Antiarrhythmic
MechanismSodium channel inhibition
Peak Plasma Level~2 hours post-administration
Therapeutic Plasma Concentration2 to 4 mcg/ml
Protein Binding50% to 65%
Mean Half-Life~6.7 hours (varies by patient condition)
Common Side EffectsAnticholinergic symptoms
Serious Side EffectsUrinary retention, acute renal failure

Propriétés

IUPAC Name

4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O.H3O4P/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19;1-5(2,3)4/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDDQFMPGMYYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3737-09-5 (Parent)
Record name Disopyramide phosphate [USAN:USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30944685
Record name 2-(1-(Ammoniocarbonyl)-3-(diisopropylammonio)-1-phenylpropyl)pyridinium phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>65.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855629
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

22059-60-5
Record name Disopyramide phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22059-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disopyramide phosphate [USAN:USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DISOPYRAMIDE PHOSPHATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1-(Ammoniocarbonyl)-3-(diisopropylammonio)-1-phenylpropyl)pyridinium phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1-(ammoniocarbonyl)-3-(diisopropylammonio)-1-phenylpropyl)]pyridinium phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISOPYRAMIDE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6BOM1935W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disopyramide phosphate
Reactant of Route 2
Disopyramide phosphate
Reactant of Route 3
Disopyramide phosphate
Reactant of Route 4
Disopyramide phosphate
Reactant of Route 5
Disopyramide phosphate
Reactant of Route 6
Disopyramide phosphate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.